Hexamethyldisilane

Catalog No.
S569986
CAS No.
1450-14-2
M.F
C6H18Si2
M. Wt
146.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilane

CAS Number

1450-14-2

Product Name

Hexamethyldisilane

IUPAC Name

trimethyl(trimethylsilyl)silane

Molecular Formula

C6H18Si2

Molecular Weight

146.38 g/mol

InChI

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3

InChI Key

NEXSMEBSBIABKL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)(C)C

Synonyms

hexamethyldisilane

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C

The exact mass of the compound Hexamethyldisilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexamethyldisilane (HMDS) is a volatile, air-stable liquid organosilicon compound characterized by its central, homolytically cleavable Si-Si single bond. In industrial and laboratory settings, it functions primarily as a single-source precursor for silicon carbide (SiC) deposition and as a versatile, neutral source of trimethylsilyl (TMS) radicals and anions. Its procurement value is anchored in its ability to deliver TMS groups or pre-formed Si-C frameworks without the extreme thermal activation barriers associated with monomeric alkylsilanes, owing to its relatively low Si-Si bond dissociation energy [1].

Substituting Hexamethyldisilane with monomeric analogs like Tetramethylsilane (TMS) or common silylating agents like Chlorotrimethylsilane (TMSCl) fundamentally alters process thermodynamics and byproduct profiles. TMS lacks the labile Si-Si bond, demanding significantly higher pyrolysis temperatures for CVD applications, which can thermally degrade sensitive substrates and reduce plasma polymerization efficiency [1]. Conversely, using TMSCl for silylations or deprotections introduces acidic HCl byproducts or requires stoichiometric bases, which can destroy acid-sensitive protecting groups. Furthermore, attempting to use unmethylated disilane to achieve low-temperature cleavage introduces severe pyrophoric gas hazards, making HMDS uniquely positioned as a safe, liquid-phase, low-activation-energy precursor[2].

Low-Temperature SiC Deposition via Si-Si Bond Cleavage

Hexamethyldisilane possesses a relatively weak Si-Si bond with a dissociation energy of approximately 282 kJ/mol, which readily undergoes homolytic cleavage. In contrast, Tetramethylsilane (TMS) relies on Si-C bond cleavage, which requires significantly higher energy (BDE > 318 kJ/mol). This structural difference allows HMDS to initiate thermal decomposition and plasma polymerization at substantially lower temperatures than TMS, facilitating the growth of SiC films and nanoparticles with reduced thermal stress on the underlying substrate[1].

Evidence DimensionBond Dissociation Energy (Activation Barrier)
Target Compound DataHMDS (Si-Si BDE ~ 282 kJ/mol)
Comparator Or BaselineTMS (Si-C BDE > 318 kJ/mol)
Quantified Difference>36 kJ/mol lower activation barrier for HMDS
ConditionsGas-phase pyrolysis and plasma-enhanced CVD

Enables lower-temperature manufacturing of SiC microelectromechanical systems (MEMS), protecting thermally sensitive substrates from degradation.

Steric Shielding for Air-Stable Liquid Handling

While the Si-Si bond in HMDS provides necessary reactivity, the six surrounding methyl groups provide critical steric shielding. This renders Hexamethyldisilane an air-stable, easily handled liquid at room temperature. By comparison, the unmethylated analog, Disilane (Si2H6), is a highly reactive, pyrophoric gas that spontaneously ignites in air. The use of HMDS eliminates the need for extreme gas-handling infrastructure and specialized safety protocols required for Disilane [1].

Evidence DimensionAmbient Air Stability
Target Compound DataHMDS (Air-stable liquid, BP ~112 °C)
Comparator Or BaselineDisilane (Pyrophoric gas)
Quantified DifferenceComplete elimination of spontaneous ignition risk
ConditionsAmbient storage and standard Schlenk line handling

Drastically reduces procurement overhead, shipping restrictions, and facility safety infrastructure costs compared to pyrophoric alternatives.

Acid-Free Ether Cleavage and Silylation

Hexamethyldisilane reacts quantitatively with iodine to generate iodotrimethylsilane (TMSI) in situ under completely neutral conditions. When traditional Chlorotrimethylsilane (TMSCl) is used for similar deprotections, it often generates corrosive HCl or requires the addition of stoichiometric bases that complicate purification. The HMDS/I2 system provides a clean, neutral pathway to TMSI, which is highly effective for cleaving ethers, esters, and carbamates without degrading acid-sensitive functional groups [1].

Evidence DimensionReaction Byproduct Profile
Target Compound DataHMDS + I2 (Neutral TMSI generation)
Comparator Or BaselineTMSCl (Generates HCl or requires base)
Quantified Difference100% elimination of acidic/basic stoichiometric additives
ConditionsIn situ reagent preparation for organic synthesis

Prevents yield loss and side reactions when deprotecting complex, highly functionalized pharmaceutical intermediates.

Palladium-Catalyzed Aryl Silylation Efficiency

Hexamethyldisilane serves as a highly efficient silylating agent in Palladium-catalyzed cross-coupling reactions with aryl chlorides. Unlike traditional Grignard or lithium-halogen exchange methods that require harsh, strongly basic conditions and are limited to electron-rich or neutral arenes, the Pd-catalyzed HMDS system tolerates a wide variety of functional groups (ethers, amines, sulfides). This allows for the direct, high-yield synthesis of aryltrimethylsilanes from inexpensive, commercially available aryl chlorides without the generation of stoichiometric metal-salt waste [1].

Evidence DimensionFunctional Group Tolerance and Substrate Scope
Target Compound DataHMDS with Pd-catalysis (Tolerates sensitive groups, uses aryl chlorides)
Comparator Or BaselineTraditional Li/Mg organometallic reagents (Intolerant of electrophilic/acidic groups)
Quantified DifferenceBroadened substrate scope enabling direct coupling of functionalized aryl chlorides
ConditionsPalladium-catalyzed cross-coupling in dioxane/DMF

Streamlines the procurement of starting materials by allowing the use of cheaper aryl chlorides instead of bromides or iodides, while eliminating multi-step protection/deprotection sequences.

Low-Temperature CVD of Silicon Carbide (SiC)

Used as a single-source precursor for depositing SiC thin films and nanoparticles in semiconductor and MEMS fabrication, where minimizing thermal budgets is critical compared to TMS-based processes[1].

In Situ Generation of TMSI for Complex Synthesis

Utilized in pharmaceutical manufacturing to generate iodotrimethylsilane neutrally, enabling the mild cleavage of ethers, esters, and Boc protecting groups without damaging acid-sensitive scaffolds[2].

Transition-Metal Catalyzed Silylation

Employed as a stable TMS donor in Pd-catalyzed cross-coupling reactions to synthesize aryltrimethylsilanes directly from cost-effective aryl chlorides, bypassing harsh organometallic intermediates[3].

Boiling Point

113.5 °C

Melting Point

13.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H317 (45.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (64.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (53.66%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (64.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1450-14-2

Wikipedia

Hexamethyldisilane

General Manufacturing Information

Disilane, 1,1,1,2,2,2-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types